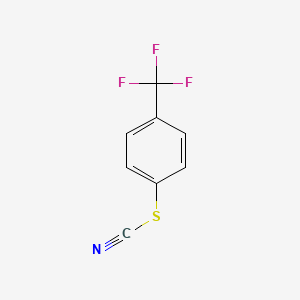

4-(Trifluoromethyl)phenyl thiocyanate

Description

Contextual Significance of Organofluorine Compounds in Contemporary Chemical Sciences

Organofluorine compounds, organic molecules containing a carbon-fluorine bond, have diverse applications, ranging from pharmaceuticals and agrochemicals to materials science. wikipedia.org The strategic incorporation of fluorine into a molecule can dramatically alter its physical, chemical, and biological properties. For instance, a single fluorine atom or a trifluoromethyl group (-CF3) can exert a profound pharmacological effect. stanford.edu

The unique properties of fluorine are responsible for its significant role in drug design. alfa-chemistry.com The high electronegativity of fluorine and the strength of the C-F bond often lead to increased metabolic stability, prolonging the active life of a drug within an organism. wikipedia.orgalfa-chemistry.com Furthermore, introducing fluorine can enhance a molecule's lipophilicity, which can improve its ability to pass through cell membranes, thereby increasing absorption and bioavailability. alfa-chemistry.com Fluorine can also act as a bioisostere of a hydrogen atom, allowing it to subtly modify molecular interactions with biological targets. wikipedia.org Consequently, it is estimated that approximately 20% of all commercial pharmaceuticals contain fluorine. nih.gov The most common fluorinated motifs in pharmaceuticals are monofluorinated groups and trifluoromethyl groups attached to aromatic rings. nih.govacs.org

Overview of Aryl Thiocyanates as Versatile Synthetic Intermediates in Organic Transformations

Aryl thiocyanates are organic compounds featuring a thiocyanate (B1210189) group (-SCN) attached to an aromatic ring. fiveable.me They are highly valued as versatile building blocks in organic synthesis. nih.gov The utility of aryl thiocyanates stems from the reactivity of the thiocyanate group, which can be transformed into a wide array of other functional groups. fiveable.menih.gov

These compounds serve as precursors for synthesizing various important organosulfur molecules, including thiols, disulfides, thioethers, thioesters, and sulfonyl cyanides. nih.govchemrevlett.com The thiocyanate moiety is susceptible to nucleophilic attack, making it a key intermediate in the creation of heterocyclic compounds like thiazoles and benzothiazoles. fiveable.me Synthesis of aryl thiocyanates can be achieved through several methods, such as the nucleophilic substitution of an aryl halide with a thiocyanate salt or the copper-catalyzed cross-coupling of arylboronic acids with potassium thiocyanate (KSCN). fiveable.meorganic-chemistry.org More recent, greener methods involve mechanochemical processes that are solvent-free and occur at room temperature. nih.govacs.org

Research Landscape of 4-(Trifluoromethyl)phenyl Thiocyanate and its Congeners

The research landscape for this compound and its isomer, 4-(trifluoromethyl)phenyl isothiocyanate, is active, particularly in the fields of medicinal chemistry, agrochemistry, and materials science. chemimpex.comacs.org The trifluoromethyl group enhances the biological activity and stability of these molecules, making them valuable for developing new bioactive compounds. chemimpex.com

In agrochemical research, the trifluoromethyl group contributes to improved lipophilicity and metabolic stability, which are critical for effective pesticides and herbicides. chemimpex.com In pharmaceutical development, derivatives of the isothiocyanate isomer have been explored for their antimicrobial activity.

A notable recent application for 4-(trifluoromethyl)phenyl isothiocyanate is in materials science, specifically as an electrolyte additive for lithium-ion batteries. acs.orgacs.org The compound helps to form a stable cathode-electrolyte interphase (CEI), which suppresses parasitic reactions at the electrode surface. acs.orgacs.org This leads to a remarkable improvement in battery performance and retention at high temperatures. acs.org

The synthesis of these compounds often starts from 4-(trifluoromethyl)aniline (B29031). The isothiocyanate can be synthesized by reacting the aniline (B41778) with carbon disulfide, followed by treatment with a desulfurizing agent. The thiocyanate isomer can be formed through methods like C-H functionalization or from corresponding boronic acids. nih.govnih.gov The reactivity of the isothiocyanate group (-N=C=S) makes it highly electrophilic and susceptible to nucleophilic attack, allowing for the formation of various thiourea (B124793) derivatives and other heterocyclic compounds.

Compound Data Tables

Physical and Chemical Properties of 4-(Trifluoromethyl)phenyl Isothiocyanate

Note: Data is for the more commonly cited isomer, 4-(trifluoromethyl)phenyl isothiocyanate, as specific experimental data for this compound is less available. The properties are expected to be similar but not identical.

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C8H4F3NS | nih.govthermofisher.com |

| Molecular Weight | 203.18 g/mol | nih.govsigmaaldrich.com |

| Melting Point | 39-43 °C | sigmaaldrich.com |

| Boiling Point | 81 °C at 11 mmHg | sigmaaldrich.com |

| Appearance | White to light yellow solid | sigmaaldrich.com |

| InChI Key | DQEVDFQAYLIBRD-UHFFFAOYSA-N | nih.govthermofisher.com |

| CAS Number | 1645-65-4 | nih.govsigmaaldrich.com |

Structure

2D Structure

3D Structure

Properties

CAS No. |

90348-21-3 |

|---|---|

Molecular Formula |

C8H4F3NS |

Molecular Weight |

203.19 g/mol |

IUPAC Name |

[4-(trifluoromethyl)phenyl] thiocyanate |

InChI |

InChI=1S/C8H4F3NS/c9-8(10,11)6-1-3-7(4-2-6)13-5-12/h1-4H |

InChI Key |

WRBJDWSTNUOWMF-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C(F)(F)F)SC#N |

Origin of Product |

United States |

Reactivity Profiles and Chemical Transformations of 4 Trifluoromethyl Phenyl Thiocyanate

Nucleophilic Substitution Pathways

The reactivity of 4-(trifluoromethyl)phenyl thiocyanate (B1210189) is characterized by several potential pathways for nucleophilic substitution, dictated by the electronic properties of the molecule and the nature of the reacting nucleophile.

Reactivity at the Cyano Carbon

Theoretical studies using the AM1/COSMO method to model the reaction with methoxide (B1231860) ion in methanol (B129727) suggest that nucleophilic attack at the cyano carbon is a viable pathway. rsc.org This reaction leads to the displacement of the phenylthiolate anion. rsc.org Kinetically, for phenylthiocyanate and its derivatives with electron-donating groups like 4-aminophenylthiocyanate, reaction at the cyano carbon is the preferred pathway. rsc.org However, for substrates with strong electron-withdrawing groups, such as 4-nitrophenylthiocyanate, reactivity is observed at both the aryl and cyano carbons. rsc.org

Reactivity at the Sulfur Atom

While nucleophilic attack at the sulfur atom, which would result in the displacement of the cyanide ion, is theoretically possible, computational models indicate this pathway is strongly disfavored energetically compared to attacks at the aryl or cyano carbons. rsc.org Despite this, these models also suggest that all phenylthiocyanate derivatives readily form reversible complexes with nucleophiles at the sulfur atom. rsc.org

Reactivity at the Aryl Carbon

The presence of the electron-withdrawing trifluoromethyl group activates the aromatic ring of 4-(trifluoromethyl)phenyl thiocyanate towards nucleophilic aromatic substitution (SNAr). nih.gov In this mechanism, a nucleophile attacks the carbon atom of the aromatic ring that is bonded to the thiocyanate group. publish.csiro.aufiveable.me Theoretical calculations indicate that attack at the aryl carbon, leading to the displacement of the thiocyanate anion, is the most thermodynamically stable outcome for phenylthiocyanate and its substituted derivatives. rsc.org SNAr reactions are a common strategy for functionalizing polyfluoroarenes, where the high electronegativity of fluorine atoms makes the arene core susceptible to nucleophilic attack. nih.gov

Exchange Reactions Involving Divalent Sulfur

Aryl thiocyanates can participate in exchange reactions. For instance, nickel-catalyzed aryl exchange reactions have been developed for the synthesis of aryl sulfides. These processes involve the cleavage and formation of aryl-S bonds, using 2-pyridyl sulfides as sulfur donors in reactions with various aryl electrophiles. organic-chemistry.org

Conversion to Diverse Sulfur-Containing Functional Groups

The versatile reactivity of the thiocyanate group makes this compound a valuable intermediate for the synthesis of a wide array of sulfur-containing compounds. nih.govwikipedia.org

Formation of Sulfides and Disulfides

Aryl thiocyanates are precursors for the synthesis of various sulfides and disulfides. nih.gov

Trifluoromethyl Sulfides: this compound can be converted to the corresponding trifluoromethyl sulfide. This transformation can be achieved by reacting the thiocyanate with trifluoromethyl trimethylsilane (B1584522) (CF3SiMe3) in the presence of a catalytic amount of tetrabutylammonium (B224687) fluoride (B91410) (TBAF). doi.orglookchem.com This method provides a direct route to aryl trifluoromethyl sulfides. lookchem.com The reaction of perfluoroalkyl carbanions, generated from various sources, with aryl thiocyanates also yields perfluoroalkyl aryl sulfides. acs.org

Aryl Sulfides: The synthesis of aryl thioethers is a significant application of aryl thiocyanates. nih.gov Traditional methods often involve transition-metal-catalyzed cross-coupling of aryl halides with thiols. nih.gov However, methods utilizing aryl thiocyanates provide alternative routes. For example, palladium-catalyzed activation of the carbon-sulfur bond in aryl thiocyanates allows for aryne insertion, generating 1,2-thiobenzonitriles. acs.org

Disulfides: The conversion of thiols to disulfides is a common transformation. nih.gov While direct oxidation of thiols is a primary method, researchgate.netrsc.org reactions involving thiocyanate-derived intermediates are also relevant. For instance, the reaction of thiols with N-anomeric amides can proceed through a radical pathway, involving the formation of a thiyl radical which then self-couples to form the disulfide. nih.gov Another approach involves the cyanation of disulfides using an oxidant like Selectfluor and a cyanide source such as trimethylsilyl (B98337) cyanide to produce thiocyanates. researchgate.net

Table 1: Selected Chemical Transformations of this compound

| Starting Material | Reagents | Product Type | Ref. |

|---|---|---|---|

| This compound | CF3SiMe3, TBAF (cat.) | Trifluoromethyl sulfide | doi.orglookchem.com |

| This compound | Perfluoroalkyl carbanion | Perfluoroalkyl sulfide | acs.org |

| This compound | Aryne (via Pd-catalysis) | 1,2-Thiobenzonitrile | acs.org |

| Thiol | N-anomeric amide | Disulfide | nih.gov |

| Disulfide | Selectfluor, TMSCN | Thiocyanate | researchgate.net |

Generation of Trifluoromethyl Thioethers and Related Fluorinated Sulfur Derivatives

This compound serves as a precursor for the synthesis of various fluorinated sulfur compounds, particularly trifluoromethyl thioethers, which are of significant interest in medicinal and agrochemical research due to their unique physicochemical properties like high lipophilicity and metabolic stability. researchgate.net The thiocyanate group can be transformed into the valuable trifluoromethylthio (SCF3) group.

One common strategy involves the nucleophilic displacement of the cyanide group. For instance, the treatment of thiocyanates with a trifluoromethyl source such as TMSCF3 (trimethyl(trifluoromethyl)silane) in the presence of a fluoride source like cesium carbonate (Cs2CO3) can yield the corresponding trifluoromethyl thioether. mdpi.com This transformation allows for the direct introduction of the SCF3 moiety, converting the aryl thiocyanate into 4-(trifluoromethyl)phenyl trifluoromethyl thioether. This method is advantageous as it often proceeds under mild conditions and tolerates a variety of functional groups. mdpi.com The general transformation is highlighted in the following reaction scheme:

Ar-SCN + "CF3-" source → Ar-SCF3 + CN-

Recent advancements have also focused on photoredox-catalyzed methods for the trifluoromethyl-thiocyanation of alkenes, where a thiocyanate source is used in conjunction with a trifluoromethyl radical generator. mdpi.com While this does not use this compound as the starting material, it underscores the synthetic importance of the resulting structures, which can be accessed from thiocyanate precursors.

Table 1: Representative Transformation to Trifluoromethyl Thioether

| Starting Material | Reagents | Product | Key Feature |

|---|---|---|---|

| Aryl Thiocyanate | TMSCF₃, Cs₂CO₃ | Aryl Trifluoromethyl Thioether | Direct nucleophilic displacement of the cyanide group. mdpi.com |

Derivatization to Thiols and Thioesters

Organic thiocyanates are versatile precursors for the synthesis of thiols, which are crucial intermediates in organic synthesis and are found in numerous biologically active molecules. beilstein-journals.orgnih.gov The conversion of this compound to 4-(trifluoromethyl)thiophenol (B1295252) represents a key derivatization.

A notable method for this transformation involves the use of phosphorus pentasulfide (P₂S₅). By refluxing the organic thiocyanate with P₂S₅ in a solvent like toluene, the corresponding thiol can be obtained in good yield. beilstein-journals.orgnih.govresearchgate.net This method is advantageous as it operates under non-reductive conditions and avoids the use of harsh or expensive reducing agents like metal hydrides (e.g., LAH) or alkali metals, which are often required in other methods. beilstein-journals.org

The reaction proceeds efficiently for various aryl and alkyl thiocyanates. beilstein-journals.org The conversion provides an indirect route to synthesize thiols from precursors like alkyl halides or alcohols, which can first be converted to the more stable thiocyanate intermediate. beilstein-journals.org

Table 2: Conversion of Thiocyanate to Thiol

| Substrate | Reagent | Conditions | Product | Advantage |

|---|---|---|---|---|

| This compound | P₂S₅ | Toluene, Reflux | 4-(Trifluoromethyl)thiophenol | Non-reductive conditions, avoids harsh reagents. beilstein-journals.orgresearchgate.net |

While the direct conversion to thioesters is less commonly detailed from thiocyanates, the generated thiol can readily undergo esterification with acyl chlorides or carboxylic acids to form the corresponding thioesters.

Isomerization and Interconversion with Isothiocyanates in Organic Synthesis

Thiocyanates can undergo isomerization to form the thermodynamically more stable isothiocyanates (R-N=C=S). wikipedia.org This interconversion is a significant reaction pathway in the chemistry of organic thiocyanates. The isomerization of this compound yields 4-(Trifluoromethyl)phenyl isothiocyanate, a valuable building block for synthesizing thioureas and various heterocyclic compounds. rsc.orgchemrxiv.org

This isomerization is often promoted by heat or the presence of a catalyst. rsc.orgchemrxiv.org For certain substrates, such as allylic thiocyanates, this rearrangement can occur spontaneously. wikipedia.org For aryl thiocyanates, the reaction typically requires more forcing conditions. Heating in the presence of catalysts like a mixture of iodine and oxalic acid has been shown to effectively promote the isomerization of thiocyanates to isothiocyanates. acs.orgacs.org The thiocyanation of olefins, for example, often yields a mixture of thiocyanates and isothiocyanates, with subsequent heating favoring the formation of the isothiocyanate product. rsc.org

The general equilibrium is as follows:

4-CF₃-C₆H₄-S-C≡N ⇌ 4-CF₃-C₆H₄-N=C=S

This interconversion is a key consideration in synthetic strategies, as reaction conditions can be tuned to favor one isomer over the other, providing access to different classes of sulfur- and nitrogen-containing compounds. rsc.org

Cycloaddition Reactions and Heterocycle Synthesis

The cyano group of this compound can participate in cycloaddition reactions, providing a pathway to various heterocyclic systems.

[3+2] Cycloaddition with Azides for Tetrazole Formation

The nitrile functionality within the thiocyanate group can act as a dipolarophile in [3+2] cycloaddition reactions with 1,3-dipoles such as organic azides. This reaction provides a direct route to substituted tetrazoles. The reaction of this compound with an azide (B81097), such as sodium azide or an organic azide, leads to the formation of a 5-thiotetrazole derivative. acs.orgacs.org

This "click chemistry" type reaction is a powerful tool for constructing the tetrazole ring, a common scaffold in medicinal chemistry. mdpi.com The reaction involves the [3+2] cycloaddition of the azide to the C≡N triple bond of the thiocyanate. For example, reacting an alkyl thiocyanate with an azide reagent has been demonstrated to yield the corresponding thiotetrazole. acs.orgacs.org

Table 3: [3+2] Cycloaddition for Tetrazole Synthesis

| Dipolarophile | 1,3-Dipole | Reaction Type | Product |

|---|---|---|---|

| This compound | Organic Azide (R-N₃) | [3+2] Cycloaddition | 1-Aryl-5-(4-(trifluoromethyl)phenylthio)-1H-tetrazole |

Applications in the Synthesis of Sulfur Heterocycles and their Derivatization

Beyond tetrazoles, this compound is a valuable precursor for a broader range of sulfur-containing heterocycles. The functional groups derived from the thiocyanate moiety—namely the thiol—are key intermediates for subsequent cyclization reactions.

For instance, the 4-(trifluoromethyl)thiophenol generated via the methods described in section 3.2.3 can be used in reactions to form heterocycles like benzothiophenes. Palladium-catalyzed annulation reactions of aryl thiols with alkynes are a known method for constructing the benzo[b]thiophene core. mdpi.com The versatility of the thiocyanate group allows it to serve as a stable, storable source of the more reactive thiol functionality, which can then be employed in various cyclization strategies to build complex heterocyclic frameworks. organic-chemistry.orgnih.gov

The synthesis of sulfur heterocycles often involves the formation of C-S bonds, and the reactivity of the sulfur atom in thiocyanate derivatives or their thiol products provides numerous pathways to achieve this. nih.gov For example, the thiol can undergo S-alkylation followed by intramolecular cyclization or participate in condensation reactions with carbonyl compounds to form thiazole (B1198619) or thiazine (B8601807) derivatives.

Mechanistic Investigations and Reaction Pathway Elucidation

Examination of Ionic, Radical, and Concerted Reaction Mechanisms

The reactivity of aryl thiocyanates can be understood by exploring ionic, radical, and concerted mechanistic pathways. The specific pathway is often dictated by the reaction conditions, such as the use of light, electricity, or specific catalysts. rsc.orgrsc.org

Ionic Mechanisms: In many traditional syntheses, the thiocyanate (B1210189) group is introduced via an electrophilic or nucleophilic pathway. Electrophilic thiocyanation involves an electrophilic source of "SCN+", often generated in situ. For electron-rich aromatic substrates, the reaction proceeds via electrophilic aromatic substitution where the aromatic ring attacks the electrophilic sulfur atom of the thiocyanating agent. rsc.orgwikipedia.org Conversely, nucleophilic aromatic substitution can also occur, where the thiocyanate anion (SCN⁻) acts as a nucleophile, displacing a leaving group on the aromatic ring. fiveable.me Computational studies on substituted phenylthiocyanates indicate that nucleophilic attack can occur at the aryl carbon (displacing the thiocyanate anion) or the cyano carbon (displacing the phenylthiolate anion), with the preferred pathway dependent on the electronic nature of the substituents on the phenyl ring. rsc.org For 4-nitrophenylthiocyanate, a compound with a strong electron-withdrawing group similar to the trifluoromethyl group, activation energies suggest that reaction at both the aryl and cyano carbons is possible. rsc.org

Radical Mechanisms: There is a growing interest in radical-mediated thiocyanation reactions, which offer alternative pathways and are often initiated photochemically or electrochemically. researchgate.netnih.govrsc.orgnih.gov In these processes, the thiocyanate anion is oxidized to a thiocyanate radical (•SCN). nih.govresearchgate.net This highly reactive intermediate can then add to aromatic systems. rsc.org For example, visible-light-induced photocatalysis can generate •SCN radicals that subsequently react with substrates. nih.gov Electrochemical methods achieve the same end by anodic oxidation of the thiocyanate anion. rsc.orgresearchgate.net Mechanistic studies, including computational simulations, have shed light on the behavior of these radical intermediates in solution. researchgate.netresearchgate.net

The general steps in a photocatalytic radical thiocyanation can be summarized as follows:

A photocatalyst, upon light irradiation, enters an excited state.

The excited photocatalyst oxidizes the thiocyanate anion (SCN⁻) to a thiocyanate radical (•SCN) via a single-electron transfer (SET).

The •SCN radical attacks the aromatic substrate, forming a radical intermediate.

The intermediate is then oxidized and deprotonated to yield the final aryl thiocyanate product, regenerating the photocatalyst in the process. nih.gov

Concerted Mechanisms: While less commonly discussed for thiocyanation of arenes, concerted mechanisms, where bond-forming and bond-breaking occur in a single step, are a possibility in certain transformations of aryl thiocyanates. Theoretical calculations have explored the potential for concerted-stepwise mechanism transitions in related reactions, suggesting a complex interplay between different pathways. acs.org

The table below summarizes the key characteristics of each mechanistic pathway.

Table 1: Comparison of Reaction Mechanisms in Thiocyanation

| Mechanism Type | Key Intermediate(s) | Typical Initiation Method | Characteristics |

|---|---|---|---|

| Ionic (Electrophilic) | σ-complex (arenium ion) | Acid catalysts, Lewis acids | Follows electrophilic aromatic substitution principles; sensitive to substituent effects on the ring. rsc.orgacs.org |

| Ionic (Nucleophilic) | Meisenheimer complex | Strong nucleophile (SCN⁻), suitable leaving group | Involves attack of SCN⁻ on an electron-deficient aryl system. fiveable.mersc.org |

| Radical | Thiocyanate radical (•SCN), radical cation of arene | Photocatalysis, electrochemistry, radical initiators | Proceeds via single-electron transfer (SET) processes; often allows for milder reaction conditions. rsc.orgresearchgate.netnih.gov |

| Concerted | Single transition state | Thermal or photochemical conditions (less common) | Bond formation and cleavage occur simultaneously; avoids discrete intermediates. acs.org |

Influence of Electronic and Steric Factors on Regioselectivity and Chemoselectivity

The outcome of chemical reactions involving 4-(Trifluoromethyl)phenyl thiocyanate is heavily dictated by electronic and steric factors, which govern both regioselectivity (where on a molecule a reaction occurs) and chemoselectivity (which functional group reacts).

Electronic Factors: The trifluoromethyl (-CF₃) group is a powerful electron-withdrawing group due to the high electronegativity of fluorine atoms. This has a profound effect on the electron density of the phenyl ring.

Activation/Deactivation: The -CF₃ group deactivates the aromatic ring towards electrophilic substitution, making reactions like traditional thiocyanogenation more difficult compared to electron-rich arenes. wikipedia.org

Directing Effects: For electrophilic aromatic substitution, the -CF₃ group is a meta-director. Conversely, the thiocyanate (-SCN) group is generally considered to be an ortho, para-director. The interplay between these two opposing directing effects determines the regioselectivity of further substitutions on the this compound ring. The deactivating nature of the -CF₃ group would likely make substitution challenging, but any reaction would be directed to the positions ortho to the thiocyanate group (and meta to the -CF₃ group).

Nucleophilic Attack: The electron-withdrawing nature of the -CF₃ group makes the aryl carbon atoms more susceptible to nucleophilic attack, potentially facilitating reactions where the thiocyanate group acts as a leaving group. wikipedia.org

Steric Factors: Steric hindrance can also play a crucial role in determining the regioselectivity of a reaction. nih.gov While the thiocyanate group is linear and relatively unhindered, bulky reagents may preferentially attack less crowded positions on the aromatic ring. In gold-catalyzed reactions involving CF₃-substituted alkynes, both steric and electronic factors were found to be critical in determining the reaction's outcome. acs.org For instance, in the thiocyanation of some arenes, bulky substituents can influence the position of the incoming thiocyanate group. acs.org

The combination of these factors is critical in predicting reaction outcomes. For example, in iron(III)-catalyzed thiocyanation, the regioselectivity is high, with the reaction favoring the para position on activated arenes unless it is blocked. acs.org For a substrate like this compound, further electrophilic attack would be electronically disfavored but regiochemically directed to the C2 and C6 positions.

Catalytic Role and Ligand Effects in Transition-Metal-Mediated Processes

Transition metals are frequently employed as catalysts in the synthesis of aryl thiocyanates, offering high efficiency and selectivity. organic-chemistry.org Copper and iron salts are particularly common catalysts for these transformations. acs.orgorganic-chemistry.org

Catalytic Role: Transition-metal catalysts can function in several ways. In cross-coupling reactions, a metal catalyst (e.g., copper) can facilitate the reaction between an arylboronic acid and a thiocyanate salt. organic-chemistry.org In oxidative C-H thiocyanation, a metal catalyst can act as a Lewis acid to activate the thiocyanating reagent or participate in a redox cycle to generate the reactive thiocyanate species. acs.orgmdpi.com For example, anhydrous FeCl₃ can oxidize potassium thiocyanate to generate a radical species that subsequently adds to nucleophilic olefins. organic-chemistry.org

A plausible catalytic cycle for a copper-catalyzed cross-coupling of an arylboronic acid with a thiocyanate source might involve:

Formation of an active Cu(II) species.

Transmetalation with the arylboronic acid to form an aryl-copper intermediate.

Reaction with the thiocyanate anion.

Reductive elimination to yield the aryl thiocyanate product and regenerate the active copper catalyst. organic-chemistry.org

Ligand Effects: The ligands coordinated to the transition metal center are crucial for modulating its reactivity, stability, and selectivity. wikipedia.org

Electronic Effects: Electron-donating or electron-withdrawing ligands can alter the electron density at the metal center, influencing its catalytic activity. For example, in a copper-catalyzed C-N coupling with trifluoromethylated arenes, it was found that electron-rich phosphine (B1218219) ligands were disfavored, while electron-deficient ligands could accelerate the process. nih.gov

Steric Effects: The size and shape of ligands can control access to the metal's coordination sphere, thereby influencing the regioselectivity of the reaction. Bulky ligands can prevent the formation of undesirable side products. rsc.org

Metal-Ligand Cooperation: In some catalytic systems, the ligand is not merely a spectator but actively participates in the reaction mechanism. This concept, known as metal-ligand cooperation (MLC), involves the ligand working in concert with the metal to activate substrates. nih.gov

The thiocyanate ion itself is an ambidentate ligand, meaning it can coordinate to a metal through either the sulfur atom (thiocyanato) or the nitrogen atom (isothiocyanato). wikipedia.org The preferred binding mode is influenced by factors such as the hardness or softness of the metal center (HSAB theory), steric effects of other ligands, and the solvent. wikipedia.orgrsc.orgbethunecollege.ac.in First-row transition metals typically favor N-bonding, while heavier metals like rhodium and platinum favor S-bonding. wikipedia.org

Solvent Effects and Proton Donor Interactions on Thiocyanation Reactions

The reaction medium, including the solvent and any additives like proton donors, can significantly impact the pathway and efficiency of thiocyanation reactions.

Solvent Effects: Solvents can influence reaction rates and selectivity by stabilizing or destabilizing reactants, intermediates, and transition states.

Polarity: Polar solvents can stabilize charged intermediates, such as those formed in ionic reaction pathways. For instance, the electrophilic thiocyanation of aromatic compounds can be influenced by acidic solvents that polarize the thiocyanogen (B1223195), enhancing its electrophilicity. rsc.org

Coordinating Ability: Solvents can also act as ligands, coordinating to metal catalysts and affecting their activity. The choice of solvent can therefore be critical in transition-metal-catalyzed reactions. In a study on arene trifluoromethylation, chlorinated solvents were found to be optimal. nih.gov

Proton Donor Interactions: Proton donors, such as Brønsted acids, can play multiple roles in thiocyanation reactions.

Activation of Reagents: Acids can protonate the thiocyanating agent, increasing its electrophilicity.

Complex Formation: Strong proton donors like perchloric acid can form hydrogen-bonded complexes with thiocyanogen, which can alter its reactivity. researchgate.net

Stabilization of Intermediates: In certain systems, proton donors can stabilize intermediates. For example, in metal-organic frameworks, ammonium (B1175870) ions have been shown to form hydrogen bonds with the sulfur atoms of N-coordinated thiocyanates, influencing the material's properties. nih.gov This interaction highlights the capacity for hydrogen bonding between proton donors and the thiocyanate group. nih.gov

The table below provides examples of how different solvents and additives can influence thiocyanation reactions.

Table 2: Influence of Solvents and Additives on Thiocyanation

| Reaction Type | Solvent/Additive | Role/Effect | Reference |

|---|---|---|---|

| Electrochemical Thiocyanation | Acetonitrile (B52724) | Polar aprotic solvent, supports electrolyte | researchgate.net |

| Electrophilic Thiocyanation | Acidic Solvents | Polarize the (SCN)₂ reagent, enhancing its electrophilicity | rsc.org |

| Electrochemical Generation of Thiocyanogen | Perchloric Acid (Proton Donor) | Forms a hydrogen-bonded complex with (SCN)₂, reducing its reactivity | researchgate.net |

| Copper-Catalyzed Cross-Coupling | 4-Methylpyridine | Acts as both a ligand and a base | organic-chemistry.org |

Computational and Theoretical Chemistry Studies

Electronic Structure and Molecular Properties Analysis

The electronic properties of a molecule are fundamental to its behavior, influencing its stability, reactivity, and interactions. Computational methods allow for a detailed examination of these characteristics.

Molecular orbital (MO) theory is crucial for describing the electronic structure of molecules. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest, as the energy difference between them, known as the HOMO-LUMO gap, is a key indicator of molecular reactivity and stability. mdpi.com

For 4-(Trifluoromethyl)phenyl isothiocyanate (4TFMPIC), computational analyses, including UV-Vis spectral studies, have been performed. joasciences.com The analysis of its UV spectrum indicates significant electronic transitions, such as n → π* and π → π*, which points to the compound's optical activity and suggests potential for use in photonics and optoelectronics. joasciences.com The calculated energy value for 4TFMPIC is 4.92 eV. joasciences.com A molecule with a large HOMO-LUMO gap is generally characterized by high kinetic stability and low chemical reactivity. mdpi.com

Calculated Electronic Properties of 4-(Trifluoromethyl)phenyl isothiocyanate

| Parameter | Value |

|---|---|

| Energy Gap (HOMO-LUMO) | 4.92 eV joasciences.com |

| Maximum Absorption Peak (UV Spectra) | 252 nm joasciences.com |

| Oscillator Strength | 0.0102 joasciences.com |

Understanding the distribution of electronic charge within a molecule is essential for predicting its reactive sites and intermolecular interactions. Mulliken atomic charge analysis and Molecular Electrostatic Potential (MEP) maps are two computational tools used for this purpose. joasciences.comresearchgate.net

MEP maps provide a visual representation of the electrostatic potential on the electron density surface of a molecule, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). joasciences.comwolfram.com For 4-(Trifluoromethyl)phenyl isothiocyanate, MEP calculations show a color range from -3.396 atomic units (a.u.), indicating negative potential, to +3.396 a.u., indicating positive potential. joasciences.com

The most significant negative electrostatic potential is found to be localized at the trifluoromethyl (CF3) group. joasciences.com Regions with values from -0.014 a.u. to -0.024 a.u. are identified as favorable sites for electrophilic attack. joasciences.com Conversely, the maximum positive electrostatic potential (0.03 a.u.) is located on the hydrogen atoms of the phenyl ring. joasciences.com This detailed mapping of electron distribution provides a clear understanding of the molecule's reactive sites. joasciences.com

Theoretical Predictions of Reactivity and Reaction Selectivity

Theoretical studies on the reactivity of related phenylthiocyanates provide a framework for understanding the potential reaction pathways of the 4-(trifluoromethyl)phenyl derivative. rsc.org The reactivity of these systems has been explored at the cyano carbon, sulfur atom, and aryl carbon. rsc.org Studies on similar compounds show that reaction selectivity is highly dependent on the substituent on the phenyl ring. rsc.org

Conformational Landscape and Stability Investigations

The stability of a molecule is closely linked to its three-dimensional structure. Computational methods are used to determine optimized molecular geometries, which confirm the stability of the compound through the calculation of bond lengths and angles. joasciences.com For 4-(Trifluoromethyl)phenyl isothiocyanate, these calculated values have been shown to align well with experimental data. joasciences.com For instance, the bond distance connecting the trifluoromethyl phenyl group to the rest of the system is reported as 1.4 Å. joasciences.com The stability of a molecule can also be assessed by its SCF (Self-Consistent Field) energy, where a lower SCF energy indicates greater stability. joasciences.com

Selected Calculated Structural Parameters for 4-(Trifluoromethyl)phenyl isothiocyanate

| Parameter | Value |

|---|---|

| Bond Distance C=N (in N=C=S) | 1.18 Å joasciences.com |

| Bond Distance C=S (in N=C=S) | 1.59 Å joasciences.com |

| Bond Distance F-C (in CF3) | 1.39 Å joasciences.com |

| Bond Angle N-C-S | 178° joasciences.com |

Exploration of Nonlinear Optical (NLO) Properties in Related Fluorinated Aryl Isomers

Nonlinear optical (NLO) materials are of great interest for their potential applications in photonics and optoelectronics, including in sensors and optical switches. joasciences.com Computational assessments of polarizability and hyperpolarizability can predict a molecule's NLO properties. joasciences.com

Studies on 4-(Trifluoromethyl)phenyl isothiocyanate indicate that it possesses strong NLO properties. joasciences.com Its calculated first hyperpolarizability (β) value is 7.95 times higher than that of urea, a standard reference material for NLO measurements. joasciences.com This significant NLO response highlights its potential for use in optical technologies. joasciences.com Research into other fluorinated aryl compounds has shown that the incorporation of fluorine atoms can be a strategy to enhance NLO properties. researchgate.net For example, studies on highly fluorinated poly(arylene ether)s have demonstrated second-order susceptibilities (d₃₃) ranging from 2 to 8 pm/V. acs.org

Advanced Spectroscopic and Analytical Techniques for Research on Thiocyanates

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹⁹F NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of fluorinated organic compounds. Due to its high natural abundance (100%) and a nuclear spin of 1/2, the ¹⁹F nucleus is highly sensitive for NMR studies, providing a wide chemical shift range that is extremely responsive to the local electronic environment. alfa-chemistry.com

The ¹⁹F NMR spectrum of a compound like 4-(Trifluoromethyl)phenyl thiocyanate (B1210189) is characterized by the chemical shift of the trifluoromethyl (-CF₃) group. The electronic environment heavily influences this shift; electron-withdrawing groups tend to deshield the fluorine nuclei, resulting in a downfield shift, while electron-donating groups cause an upfield shift. alfa-chemistry.com For trifluoromethyl groups attached to an aromatic ring, the chemical shift typically appears in a specific region of the spectrum. For instance, the ¹⁹F NMR signal for the closely related compound, benzotrifluoride (B45747) (Trifluoro-toluene), is found at approximately -63.7 ppm relative to the standard CFCl₃. colorado.edu

Research on structurally similar compounds, such as (4-chlorophenyl)(trifluoromethyl)sulfane and (4-bromophenyl)(trifluoromethyl)sulfane, shows ¹⁹F chemical shifts at -42.85 ppm and -42.74 ppm, respectively. rsc.org This suggests the chemical shift for 4-(Trifluoromethyl)phenyl thiocyanate would be found in a comparable region, with the precise value influenced by the electronic effects of the thiocyanate group. The singlet multiplicity of the -CF₃ signal is also a key identifying feature, as there are no adjacent fluorine or hydrogen atoms to cause spin-spin coupling.

Table 1: Expected ¹⁹F NMR Spectroscopic Data

| Parameter | Expected Value | Multiplicity |

|---|---|---|

| Chemical Shift (δ) of -CF₃ group | ~ -42 to -64 ppm (relative to CFCl₃) | Singlet (s) |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Structural and Electronic Characterization

Vibrational and electronic spectroscopy techniques are fundamental for identifying functional groups and understanding the electronic transitions within a molecule.

Infrared (IR) Spectroscopy probes the vibrational frequencies of bonds within a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands that confirm the presence of its key functional groups. Computational studies on the isomeric 4-(Trifluoromethyl)phenyl isothiocyanate provide valuable insight into these expected vibrations. joasciences.com The C-F stretching movements are typically strong and appear in the 1100-1200 cm⁻¹ region. joasciences.com Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while the stretching of the carbon-carbon bonds within the phenyl ring appears in the 1430-1625 cm⁻¹ range. joasciences.comvscht.cz The thiocyanate (-SCN) or isothiocyanate (-N=C=S) group also produces a characteristic and often intense stretching band, typically in the 2000-2200 cm⁻¹ region.

Table 2: Key IR Absorption Bands Based on Computational Analysis of 4-(Trifluoromethyl)phenyl isothiocyanate

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |

|---|---|---|

| Aromatic C-H | Stretching | ~ 3200 |

| Phenyl C-C | Stretching | 1430 - 1625 |

| C-N | Stretching | ~ 1305 |

| C-F | Symmetric Stretching | ~ 1134 |

Source: Computational data for the isothiocyanate isomer. joasciences.com

Ultraviolet-Visible (UV-Vis) Spectroscopy provides information about the electronic transitions within the molecule. The UV-Vis spectrum is influenced by the presence of chromophores, such as the aromatic ring and the thiocyanate group. A computational analysis of 4-(Trifluoromethyl)phenyl isothiocyanate showed a maximum absorption peak (λ_max) at 252 nm. joasciences.com This absorption is attributed to an n → π* (non-bonding to pi-antibonding) electronic transition, which is characteristic of molecules containing atoms with lone pairs of electrons (like sulfur and nitrogen) adjacent to a pi system. joasciences.com

Table 3: UV-Vis Spectroscopic Data Based on Computational Analysis

| Parameter | Value | Attributed Transition |

|---|---|---|

| λ_max | 252 nm | n → π* |

Source: Computational data for the isothiocyanate isomer. joasciences.com

Mass Spectrometry (MS) for Structural Confirmation and Reaction Monitoring

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound, confirm its molecular formula, and gain structural information through the analysis of fragmentation patterns.

For this compound (or its isomer), the molecular formula is C₈H₄F₃NS, which corresponds to a molecular weight of approximately 203.18 g/mol . scbt.comnih.gov In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at an m/z value corresponding to this mass.

The fragmentation pattern provides a fingerprint of the molecule's structure. The stability of the aromatic ring and the trifluoromethyl group means that characteristic fragments would be expected. For instance, the loss of the SCN group or cleavage at other points in the molecule would produce fragment ions that can be used to confirm the connectivity of the atoms. The NIST Mass Spectrometry Data Center records show prominent peaks for the isothiocyanate isomer at m/z values of 145, 75, and 50, which correspond to specific fragment ions that help in its identification. nih.gov

Table 4: Mass Spectrometry Data for 4-(Trifluoromethyl)phenyl isothiocyanate

| Parameter | Value | Significance |

|---|---|---|

| Molecular Formula | C₈H₄F₃NS | Elemental Composition |

| Molecular Weight | 203.18 g/mol | Confirms identity |

| Molecular Ion Peak (M⁺) | ~203 m/z | Represents the intact ionized molecule |

Synthetic Utility and Emerging Research Applications in Contemporary Organic Synthesis

Role as Key Building Blocks in Multistep Organic Synthesis

4-(Trifluoromethyl)phenyl thiocyanate (B1210189) serves as a versatile and valuable building block in the intricate field of multistep organic synthesis. Its utility stems from the presence of two key reactive sites: the thiocyanate group (-SCN) and the trifluoromethylated phenyl ring. This dual functionality allows for a wide array of chemical transformations, enabling chemists to construct complex molecular architectures.

The thiocyanate group is a versatile functional group that can be converted into various other sulfur-containing moieties. For instance, organic thiocyanates are known precursors for synthesizing thiols, sulfonyl chlorides, sulfides, and disulfides. This reactivity makes 4-(Trifluoromethyl)phenyl thiocyanate a key intermediate in the synthesis of diverse sulfur-containing compounds. The trifluoromethyl group (-CF3) on the phenyl ring imparts unique properties to the final molecules, such as increased metabolic stability and lipophilicity, which are highly desirable traits in medicinal chemistry and agrochemical development.

One of the significant applications of this compound is in the synthesis of heterocyclic structures. The thiocyanate group can participate in cyclization reactions, leading to the formation of various sulfur-containing heterocycles. These heterocyclic scaffolds are prevalent in many biologically active molecules, and the incorporation of the trifluoromethylphenyl moiety can significantly enhance their therapeutic or pesticidal efficacy. For example, it is used in the synthesis of thiourea (B124793) derivatives, which are important intermediates for pharmaceuticals and agrochemicals.

Furthermore, the trifluoromethylated aromatic ring can undergo various substitution reactions, allowing for further functionalization and elaboration of the molecular structure. This adaptability makes this compound a strategic component in the total synthesis of complex natural products and novel synthetic compounds. Its role as a foundational piece allows for the efficient assembly of target molecules with the desired trifluoromethylphenyl pharmacophore.

Facilitating the Introduction of Trifluoromethylated Moieties into Complex Organic Scaffolds

The introduction of a trifluoromethyl (-CF3) group into organic molecules is a critical strategy in modern drug discovery and materials science, as it can dramatically alter a compound's physical, chemical, and biological properties. This compound serves as a key reagent for incorporating the entire 4-(trifluoromethyl)phenyl moiety, a common and important structural motif, into larger, more complex molecular frameworks.

This compound allows for the direct installation of the trifluoromethyl-bearing aromatic ring through reactions involving its thiocyanate group. For example, the thiocyanate can act as a leaving group in nucleophilic substitution reactions or participate in transition-metal-catalyzed cross-coupling reactions. This enables the covalent linking of the 4-(trifluoromethyl)phenyl group to a variety of substrates, effectively building complexity in a single, efficient step.

Research has demonstrated the conversion of aryl thiocyanates into (trifluoromethyl)thio derivatives. researchgate.net For instance, aliphatic, aromatic, and heterocyclic thiocyanates can react with fluoroform-based CuCF3 to yield the corresponding trifluoromethyl sulfides. researchgate.net This highlights a pathway where the thiocyanate group is transformed, leaving the trifluoromethylated phenyl ring attached to the sulfur atom, thereby creating a trifluoromethylthioether linkage.

The development of methods for synthesizing 4-trifluoromethylated oxazoles, which have shown potential as anticancer agents, underscores the importance of trifluoromethylated building blocks. acs.org While direct use of this compound in these specific syntheses may not be the primary route, the demand for such scaffolds drives the need for versatile reagents like it to introduce the trifluoromethylphenyl group. The strategic placement of the CF3 group is crucial, and using a pre-functionalized building block like this compound simplifies the synthetic process, avoiding the often harsh or low-yielding conditions required for direct trifluoromethylation of an existing aromatic ring.

Applications in the Development of Photoinduced Electron Transfer (PET) Sensors

Photoinduced Electron Transfer (PET) is a powerful mechanism utilized in the design of fluorescent sensors for detecting a wide range of analytes. This compound and its derivatives have found application in the construction of these sophisticated molecular tools. In a typical PET sensor, a fluorophore (the light-emitting component) is covalently linked to a receptor unit (the analyte-binding component) through a spacer. The receptor often contains an electron-rich or electron-poor center that modulates the fluorescence of the fluorophore upon binding an analyte.

The 4-(trifluoromethyl)phenyl group can play a crucial role in tuning the electronic properties of the sensor molecule. The trifluoromethyl group is a strong electron-withdrawing group, which can influence the energy levels of the molecular orbitals involved in the PET process. By incorporating this moiety into the receptor or even the fluorophore itself, researchers can fine-tune the sensor's sensitivity and selectivity for a specific target.

For example, a derivative, 4-(Trifluoromethyl)phenyl isothiocyanate, has been explicitly mentioned for its use in the synthesis of PET sensors. The isothiocyanate group provides a convenient handle for attaching the trifluoromethylphenyl unit to other parts of the sensor molecule, such as an amine-functionalized fluorophore or receptor. This modular approach allows for the systematic development and optimization of sensors for various applications. The presence of the trifluoromethylphenyl group can enhance the sensor's performance by modifying the redox potential of the receptor, thereby affecting the efficiency of the PET process and leading to a more pronounced change in fluorescence upon analyte binding.

Exploration in Specialty Polymers and Coatings Modification

The unique properties imparted by fluorine atoms, such as high thermal stability, chemical resistance, and low surface energy, have made fluorinated polymers highly valuable materials. This compound is being explored as a monomer or modifying agent for the creation of specialty polymers and for the surface modification of coatings.

When used as a monomer or co-monomer in polymerization reactions, the 4-(trifluoromethyl)phenyl group becomes an integral part of the polymer backbone or a pendant group. The incorporation of these bulky, fluorine-rich groups can significantly alter the bulk properties of the resulting polymer. These modifications can lead to materials with:

Enhanced Thermal Stability: The strong carbon-fluorine bonds contribute to a higher degradation temperature.

Improved Chemical Resistance: The electron-withdrawing nature of the CF3 group can protect the polymer backbone from chemical attack.

Modified Optical Properties: The presence of the aromatic ring and CF3 group can influence the refractive index and transparency of the polymer.

Low Surface Energy: This can result in materials with hydrophobic and oleophobic (water- and oil-repellent) properties, which are desirable for anti-fouling and self-cleaning surfaces.

In the realm of coatings, this compound can be used to modify surfaces. The thiocyanate group can be used to chemically graft the molecule onto a substrate or an existing polymer film. This surface modification can create a thin layer of fluorinated molecules, imparting desirable surface properties like hydrophobicity without altering the bulk characteristics of the underlying material. This is a cost-effective way to achieve high-performance surfaces for applications ranging from protective coatings on electronics to non-stick surfaces in industrial settings.

Research into Functional Additives for Energy Storage Materials (e.g., battery electrolytes)

The performance and safety of lithium-ion batteries are critically dependent on the composition of the electrolyte, which typically consists of a lithium salt dissolved in a mixture of organic carbonates. The development of functional electrolyte additives is a key area of research aimed at improving battery longevity, efficiency, and safety, particularly at high temperatures and high voltages.

Recent research has identified 4-(Trifluoromethyl)phenyl isothiocyanate (an isomer of the thiocyanate) as a promising bifunctional additive for stabilizing the performance of lithium-ion batteries with nickel-rich cathodes. acs.orgacs.org This research provides a strong indication of the potential utility of the closely related this compound in this field.

The isothiocyanate additive functions by forming a stable cathode-electrolyte interphase (CEI) layer on the surface of the nickel-rich cathode. acs.org This protective layer is formed through electrochemical oxidation of the additive during the initial charging cycles. acs.orgacs.org The resulting CEI layer, functionalized with the isothiocyanate group, helps to suppress parasitic side reactions between the highly reactive cathode material and the electrolyte. acs.orgacs.org These undesirable reactions are a major cause of capacity fade and impedance growth, especially at elevated temperatures.

Studies have shown that the inclusion of this type of additive leads to a remarkable improvement in capacity retention during high-temperature cycling. For instance, cells containing the additive maintained significantly higher capacity compared to cells with the baseline electrolyte. acs.org Spectroscopic and microscopic analyses confirmed that the additive helps to reduce electrolyte decomposition and the dissolution of transition metals from the cathode. acs.org

The key features of the 4-(Trifluoromethyl)phenyl moiety that contribute to its effectiveness as an electrolyte additive include:

Electrochemical Stability: The molecule is designed to be oxidized at a specific voltage to form the protective CEI layer without interfering with the normal operation of the battery.

Interfacial Properties: The resulting CEI layer is ionically conductive, allowing for the efficient transport of lithium ions, but electronically insulating, preventing further electrolyte decomposition.

Thermal Stability: The fluorinated nature of the additive contributes to a more robust and stable protective layer at higher operating temperatures.

The table below summarizes the impact of an isothiocyanate-based additive on battery performance, which suggests similar potential for the thiocyanate isomer.

| Electrolyte | Capacity Retention (after high-temp cycling) | Ionic Conductivity (mS/cm) |

| Baseline | 70.3% | 8.19 |

| Baseline + 0.5% Additive | 89.1% | 7.78 |

| Baseline + 1.0% Additive | Not specified | 7.57 |

| Baseline + 2.0% Additive | Not specified | 7.41 |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-(Trifluoromethyl)phenyl thiocyanate, and how do reaction conditions influence yield?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or thiocyanation of 4-(trifluoromethyl)aniline derivatives. Key steps include:

- Thiocyanation : Reacting 4-(trifluoromethyl)phenylamine with thiocyanogen (SCN)₂ or potassium thiocyanate in acidic conditions (e.g., HCl) .

- Purification : Use low-temperature recrystallization (0–6°C) to isolate the product, as indicated by storage recommendations for related thiocyanate derivatives .

- Yield Optimization : Adjust stoichiometry of SCN sources and monitor reaction time to avoid side products like isothiocyanate isomers .

- Critical Data : CAS RN 1548-13-6 (isocyanate variant) and 24032-84-6 (related thiocyanate derivatives) provide reference points for synthetic protocols .

Q. How should researchers handle and store this compound to ensure safety and stability?

- Methodological Answer :

- Storage : Keep at 0–6°C in airtight, light-resistant containers to prevent decomposition .

- Safety Protocols : Use PPE (gloves, goggles) and work in a fume hood due to its classification as a hazardous substance (UN 4.3-III). Neutralize spills with inert adsorbents (e.g., vermiculite) .

- Stability Testing : Monitor via HPLC or TLC for degradation products (e.g., free thiocyanic acid) under varying pH and temperature conditions .

Advanced Research Questions

Q. What strategies resolve contradictions in spectroscopic data during structural characterization?

- Methodological Answer :

- NMR Analysis : Compare and NMR spectra with computational predictions (DFT) to confirm the thiocyanate (-SCN) group’s electronic environment. Discrepancies in chemical shifts may arise from solvent effects or impurities .

- Mass Spectrometry : Use high-resolution MS (HRMS) to distinguish between isothiocyanate (-NCS) and thiocyanate (-SCN) isomers, which share similar fragmentation patterns but differ in exact mass .

- X-ray Crystallography : Refine crystal structures using SHELXL to resolve ambiguities in bond lengths/angles, particularly around the trifluoromethyl group .

Q. How can researchers design experiments to study the compound’s reactivity in nucleophilic substitution reactions?

- Methodological Answer :

- Kinetic Studies : Use stopped-flow UV-Vis spectroscopy to track reaction rates with nucleophiles (e.g., amines, thiols) in polar aprotic solvents (e.g., DMF) .

- Competitive Reactions : Compare thiocyanate vs. isothiocyanate formation under varying temperatures (25–80°C) and catalysts (e.g., Lewis acids) .

- Computational Modeling : Apply DFT (e.g., Gaussian 16) to predict transition states and activation energies for SCN vs. NCS attack pathways .

Q. What computational methods are effective for predicting interactions of this compound in drug-discovery contexts?

- Methodological Answer :

- Docking Simulations : Use AutoDock Vina to model binding to biological targets (e.g., kinases, GPCRs), leveraging the trifluoromethyl group’s hydrophobic and electron-withdrawing properties .

- MD Simulations : Perform 100-ns molecular dynamics runs in GROMACS to assess stability of ligand-protein complexes, focusing on thiocyanate’s hydrogen-bonding potential .

- SAR Studies : Corrogate substituent effects by comparing with 4-(trifluoromethoxy)phenyl thiocyanate (CAS 64285-95-6) to evaluate electronic vs. steric contributions .

Q. How can reproducibility issues in crystallographic studies of thiocyanate derivatives be addressed?

- Methodological Answer :

- Twinned Data : Use SHELXD for initial structure solution and TWINLAW to identify twin laws in cases of pseudo-merohedral twinning .

- High-Resolution Data : Collect synchrotron X-ray data (λ = 0.7–1.0 Å) to improve resolution for the trifluoromethyl group, which often exhibits disorder .

- Validation Tools : Apply RIDAGE and PLATON to check for overfitting and validate hydrogen-bonding networks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.